

In-Depth Technical Guide: 2,6-Dichloropyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dichloropyridin-3-ol**, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of the potential biological significance of the dichloropyridine scaffold.

SMILES Notation: C1=CC(=NC(=C1O)Cl)Cl[1]

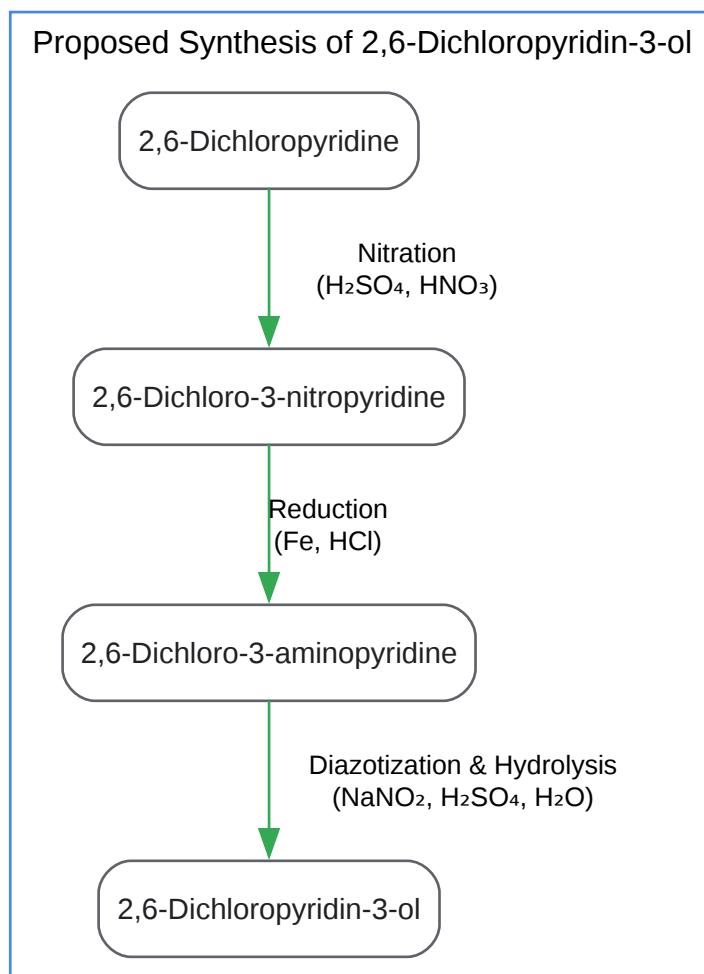
Physicochemical and Computed Properties

The following tables summarize the key physicochemical and computed properties for **2,6-Dichloropyridin-3-ol**. This data is essential for understanding its behavior in biological and chemical systems.

Table 1: Chemical Identifiers and Molecular Properties[1]

Identifier	Value
IUPAC Name	2,6-dichloropyridin-3-ol
SMILES	C1=CC(=NC(=C1O)Cl)Cl
InChI	InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
InChIKey	CDDCESLWCVAQMG-UHFFFAOYSA-N
Molecular Formula	C ₅ H ₃ Cl ₂ NO
Molecular Weight	163.99 g/mol
Monoisotopic Mass	162.9591691 Da

Table 2: Computed Physicochemical Properties[1]


Property	Value
XLogP3-AA	1.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Exact Mass	162.9591691 Da
Topological Polar Surface Area	33.1 Å ²
Heavy Atom Count	9
Complexity	142

Proposed Synthetic Pathway and Experimental Protocols

While a direct, published synthesis for **2,6-Dichloropyridin-3-ol** is not readily available in the reviewed literature, a plausible and robust multi-step synthetic route can be proposed based on

established chemical transformations of pyridine derivatives. The proposed pathway starts from the commercially available 2,6-dichloropyridine.

The overall proposed synthetic workflow is as follows:

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **2,6-Dichloropyridin-3-ol**.

Step 1: Nitration of 2,6-Dichloropyridine

This procedure details the synthesis of 2,6-dichloro-3-nitropyridine, a key intermediate. The protocol is adapted from established methods for the nitration of dichloropyridines.[2][3][4][5]

Experimental Protocol:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice bath to 0°C.
- Addition of Reactant: Slowly add 2,6-dichloropyridine (e.g., 5 g, 0.033 mol) portion-wise to the stirred, cooled sulfuric acid, ensuring the temperature remains below 10°C.
- Addition of Nitrating Agent: Add fuming nitric acid (e.g., 10 mL) dropwise via the dropping funnel. Maintain the reaction temperature at 0°C during the addition.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 65°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Isolation: The solid precipitate, 2,6-dichloro-3-nitropyridine, is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
- Purification: Dry the product under vacuum. The crude product can be further purified by column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system to yield the pure 2,6-dichloro-3-nitropyridine.[2]

Step 2: Reduction of 2,6-Dichloro-3-nitropyridine

This step involves the reduction of the nitro group to an amine, yielding 2,6-dichloro-3-aminopyridine. The protocol is based on standard methods for the reduction of aromatic nitro compounds using iron powder.[6]

Experimental Protocol:

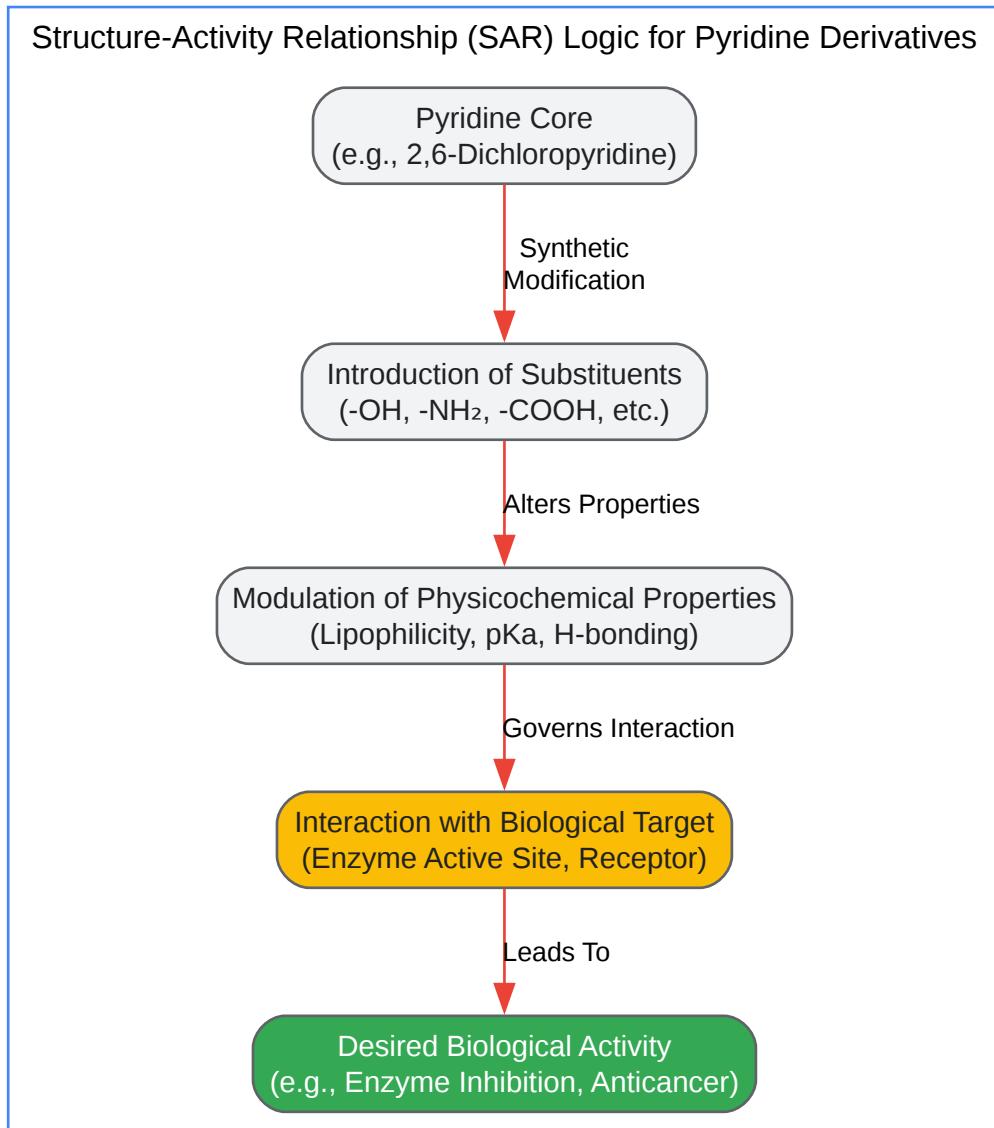
- Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 2,6-dichloro-3-nitropyridine (e.g., 0.05 mol), reduced iron powder (e.g., 3 equivalents), 95% ethanol (e.g., 40 mL), and water (e.g., 10 mL).

- Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.
- Reaction: Heat the mixture to reflux on a steam bath for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Isolation: While hot, filter the reaction mixture to remove the iron sludge. Wash the iron residue with hot 95% ethanol.
- Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting residue, crude 2,6-dichloro-3-aminopyridine, can be recrystallized from water or another suitable solvent to yield the purified product.

Step 3: Diazotization and Hydrolysis to 2,6-Dichloropyridin-3-ol

The final step is the conversion of the amino group of 2,6-dichloro-3-aminopyridine to a hydroxyl group via a diazonium salt intermediate. This is a well-established transformation, often referred to as a Sandmeyer-type reaction.^{[7][8][9]}

Experimental Protocol:


- Diazotization:
 - Dissolve 2,6-dichloro-3-aminopyridine in an aqueous solution of sulfuric acid (e.g., 2 M) and cool the mixture to 0-5°C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the stirred amine solution. The temperature should be strictly maintained below 5°C to ensure the stability of the diazonium salt. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper).
- Hydrolysis of the Diazonium Salt:
 - After the diazotization is complete, the reaction mixture containing the diazonium salt is gently heated to approximately 50-60°C. The decomposition of the diazonium salt is typically accompanied by the evolution of nitrogen gas.

- Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Extract the product, **2,6-Dichloropyridin-3-ol**, with a suitable organic solvent such as diethyl ether or ethyl acetate.
 - Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **2,6-Dichloropyridin-3-ol** can be purified by column chromatography or recrystallization to yield the final product.

Biological Activity and Drug Development Context

While specific biological assays and signaling pathway data for **2,6-Dichloropyridin-3-ol** are not available in the public domain, the substituted pyridine scaffold is a cornerstone in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[\[10\]](#)

The logical relationship for the development of bioactive pyridine derivatives can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Logical flow of structure-activity relationships in pyridine-based drug design.

The chlorine atoms at the 2 and 6 positions of the pyridine ring in **2,6-Dichloropyridin-3-ol** significantly influence the electron distribution of the aromatic system, which can be crucial for its interaction with biological targets. The hydroxyl group at the 3-position provides a hydrogen bond donor and acceptor, which can be vital for binding to the active sites of enzymes or receptors. Therefore, **2,6-Dichloropyridin-3-ol** represents a valuable building block for creating libraries of compounds for screening in various disease models.

Safety and Handling

Table 3: GHS Hazard Classification for **2,6-Dichloropyridin-3-ol**[[1](#)]

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The experimental protocols described herein are based on established chemical literature for analogous compounds and are provided for informational purposes for qualified researchers. These procedures have not been independently validated for the specific synthesis of **2,6-Dichloropyridin-3-ol** and should be performed with all necessary safety precautions and after a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,6-Dichloropyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330004#2-6-dichloropyridin-3-ol-smiles-notation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com